4-Chloromercuribenzoic acid

Catalog No.
S604725
CAS No.
59-85-8
M.F
C7H5ClHgO2
M. Wt
357.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromercuribenzoic acid

CAS Number

59-85-8

Product Name

4-Chloromercuribenzoic acid

IUPAC Name

(4-carboxyphenyl)mercury(1+);chloride

Molecular Formula

C7H5ClHgO2

Molecular Weight

357.16 g/mol

InChI

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1

InChI Key

YFZOUMNUDGGHIW-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)O)[Hg]Cl

Synonyms

4 Chloromercuribenzoic Acid, 4-Chloromercuribenzoic Acid, Acid, 4-Chloromercuribenzoic, Acid, p-Chloromercuribenzoic, p Chloromercuribenzoic Acid, p-Chloromercuribenzoic Acid, para Chloromercuribenzoate, para-Chloromercuribenzoate, PCMB

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-]

Protease Inhibitor

4-Chloromercuribenzoic acid (4-CMB) is an organomercury compound known for its function as a protease inhibitor, particularly in the field of molecular biology . Proteases are enzymes responsible for breaking down proteins by cleaving peptide bonds. 4-CMB achieves its inhibitory effect by specifically targeting thiol groups (also known as sulfhydryl groups) present in the amino acid cysteine. These thiol groups play a crucial role in the catalytic activity of many proteases .

By covalently binding to the thiol groups, 4-CMB modifies the structure and function of the protease, rendering it inactive. This property allows researchers to study the function and activity of specific proteases by selectively inhibiting them and observing the resulting effects on cellular processes .

Applications in Molecular Biology Research

-CMB finds application in various areas of molecular biology research, including:

  • Identification and characterization of cysteine proteases: By selectively inhibiting cysteine-dependent proteases with 4-CMB, researchers can differentiate them from other types of proteases in cell extracts or tissue samples .
  • Studying protein-protein interactions: 4-CMB can be used to probe protein-protein interactions involving thiol groups. If disrupting a specific interaction is necessary for a protein to function, 4-CMB can be employed to assess the involvement of thiol groups in that interaction .
  • Investigating cellular signaling pathways: Many signaling pathways involve the activation or inactivation of specific proteases. 4-CMB can be used to manipulate protease activity and study its impact on downstream signaling events .

4-Chloromercuribenzoic acid is an organic compound with the molecular formula C7H5ClHgO2\text{C}_7\text{H}_5\text{ClHgO}_2 and a Chemical Abstracts Service number of 59-85-8. This compound is characterized by a benzoic acid structure with a chloromercury substituent at the para position of the benzene ring. It is classified as an organic mercurial and is primarily used as a sulfhydryl reagent due to its ability to react with thiol groups in proteins, thereby inhibiting enzymes that depend on thiol reactivity, including various cysteine proteases .

, notably:

  • Substitution Reactions: The chloromercuric group can be replaced by nucleophiles, such as amines or thiols.
  • Esterification: It can react with alcohols to form esters.
  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the release of mercury and the formation of benzoic acid derivatives .

The compound's reactivity is largely attributed to its mercurial component, which can form stable complexes with various biological molecules.

4-Chloromercuribenzoic acid exhibits significant biological activity as an inhibitor of enzymes that rely on thiol groups. Its primary mechanism involves the modification of cysteine residues in proteins, which can lead to altered enzyme activity or inhibition. This property makes it useful in biochemical research for studying enzyme mechanisms and protein interactions. Additionally, it has been shown to affect cellular processes by disrupting redox homeostasis due to its mercury content, which can be toxic at high concentrations .

The synthesis of 4-Chloromercuribenzoic acid typically involves the reaction between benzoic acid and mercuric chloride in the presence of a chlorinating agent. The general procedure includes:

  • Dissolving benzoic acid in a suitable solvent (e.g., acetone).
  • Adding mercuric chloride and a chlorinating agent (like phosphorus pentachloride) to the mixture.
  • Heating the reaction mixture under reflux conditions for several hours.
  • Precipitating the product by adding hydrochloric acid and filtering out the solid .

This method allows for relatively high yields of pure 4-Chloromercuribenzoic acid.

4-Chloromercuribenzoic acid has several applications, particularly in biochemical research:

  • Sulfhydryl Group Modification: It is widely used to study proteins that contain thiol groups by selectively modifying these residues.
  • Enzyme Inhibition Studies: Researchers utilize this compound to investigate the role of cysteine residues in enzyme catalysis and regulation.
  • Analytical Chemistry: It serves as a reagent for detecting and quantifying thiols in various biological samples .

Due to its biological activity, it is also used in toxicity studies related to mercury exposure.

Studies have shown that 4-Chloromercuribenzoic acid interacts with various biomolecules through its mercurial group. Research indicates that it can form covalent bonds with cysteine residues in proteins, leading to altered protein structure and function. For instance, it has been demonstrated that this compound can inhibit cysteine proteases by binding to their active sites, thereby blocking substrate access and preventing catalysis . These interactions are critical for understanding the biochemical pathways influenced by mercury compounds.

Several compounds share structural or functional similarities with 4-Chloromercuribenzoic acid. Here are some notable examples:

Compound NameStructure SimilarityBiological Activity
Mercuric chlorideContains mercuryBroadly toxic; interacts with thiols
Phenylmercury acetateSimilar mercurial groupUsed as an antifungal agent; modifies proteins
Chloromercury(II) phenylacetateSimilar structureServes as a sulfhydryl reagent

Uniqueness of 4-Chloromercuribenzoic Acid:

  • Unlike many other mercurials, 4-Chloromercuribenzoic acid specifically targets thiol groups in proteins while maintaining a unique benzoate structure that enhances its reactivity and selectivity towards certain enzymes.
  • Its specific application in studying cysteine-dependent enzymatic reactions distinguishes it from other similar compounds that may have broader or different biological effects.

Physical Description

Insoluble in water (303 mg/L at 25 deg C); [ChemIDplus] White solid; Slightly soluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

357.968451 g/mol

Monoisotopic Mass

357.968451 g/mol

Heavy Atom Count

11

UNII

E1LE0WZ4BO

MeSH Pharmacological Classification

Sulfhydryl Reagents

Vapor Pressure

0.0000148 [mmHg]

Other CAS

59-85-8

Wikipedia

4-Chloromercuribenzoic_acid

General Manufacturing Information

Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen: INACTIVE

Dates

Modify: 2023-08-15

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